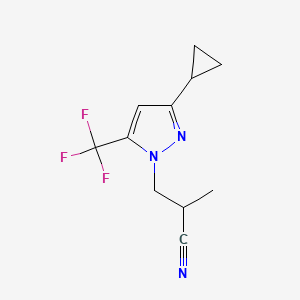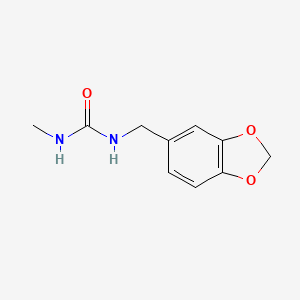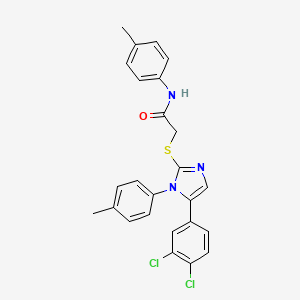![molecular formula C19H17ClN2O2 B2544539 (E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile CAS No. 1164517-44-5](/img/structure/B2544539.png)
(E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile, commonly referred to as DMPN, is a synthetic compound with a wide variety of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 315.8 g/mol. It is soluble in organic solvents such as ethanol and acetone, and is insoluble in water. DMPN is a popular choice for research due to its unique properties and versatility in a variety of applications.
科学的研究の応用
Synthesis and Chemical Properties
This compound is part of a group of propenoates with various substituents, indicating its utility in studying the impact of different chemical groups on molecular properties. Such studies can lead to the development of novel compounds with specific characteristics for various applications (Sinur, Golič, & Stanovnik, 1994).
The compound is related to methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, used in the synthesis of multifunctional compounds for creating polysubstituted heterocyclic systems. This indicates its potential in organic synthesis, particularly in the development of complex molecular structures (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Applications in Molecular Structure Analysis
Research involving similar compounds has contributed to understanding the molecular packing and spatial arrangement in crystalline structures. Such insights are valuable in the field of crystallography and material science (Valkonen et al., 2012).
Studies on related compounds have also focused on examining isomers and conformers, which are crucial in understanding the dynamics and stability of molecules. This knowledge is essential in fields like pharmaceuticals and materials engineering (Pigošová et al., 2005).
Catalysis and Reaction Mechanisms
- Investigations into compounds like 4-chloro-3-methylphenyl benzoate, which share a similar structural motif, have provided insights into catalysis and reaction mechanisms. This is particularly relevant in the field of industrial chemistry for the development of efficient synthetic processes (Yang & Huang, 2007).
Fluoroionophore Development
- Derivatives of similar compounds have been studied for their potential as fluoroionophores, which are compounds that can bind specific metal ions and are useful in applications like metal ion sensing and cellular imaging (Hong et al., 2012).
Nucleoside Chemistry
- Compounds like (E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile can potentially be used in nucleoside chemistry, as indicated by research on similar compounds for the selective protection of ribonucleosides, which is crucial in the synthesis of RNA and DNA-RNA mixtures (Kempe et al., 1982).
Environmental Applications
- Studies involving related compounds have explored their degradation by denitrifying bacteria, highlighting the potential environmental applications in bioremediation and understanding the microbial breakdown of complex organic compounds (Rudolphi et al., 2004).
特性
IUPAC Name |
(E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-13-9-16(20)7-8-18(13)24-17-6-4-5-14(10-17)19(23)15(11-21)12-22(2)3/h4-10,12H,1-3H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPQOYOHXBZUTR-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=CC=CC(=C2)C(=O)C(=CN(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC2=CC=CC(=C2)C(=O)/C(=C/N(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544456.png)


![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2544460.png)

![N-(4,5-dimethylthiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2544465.png)


![N-(2,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2544468.png)



![1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2544478.png)
